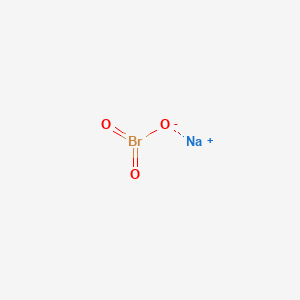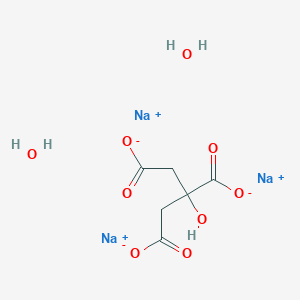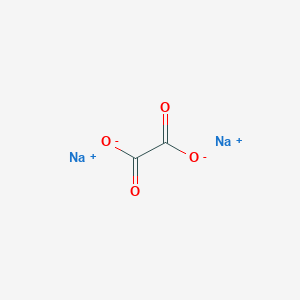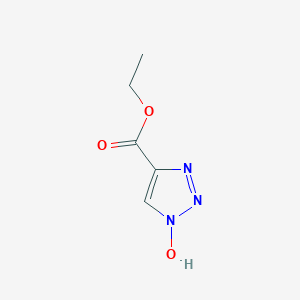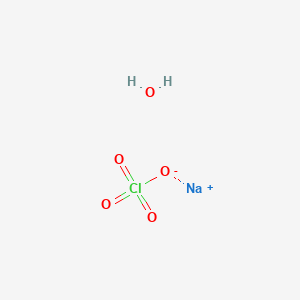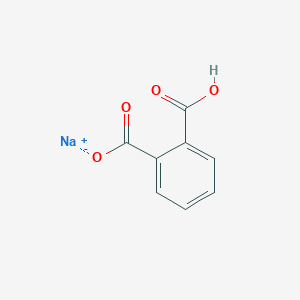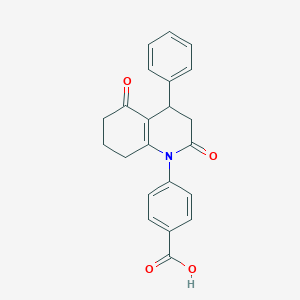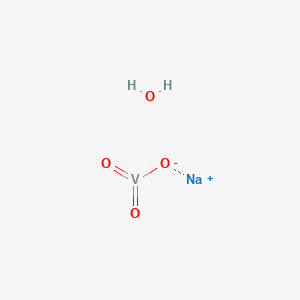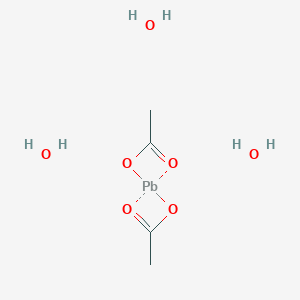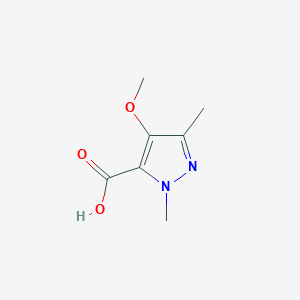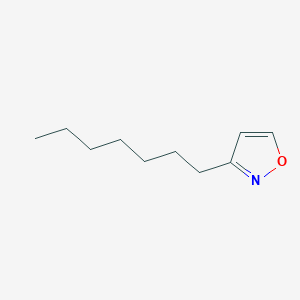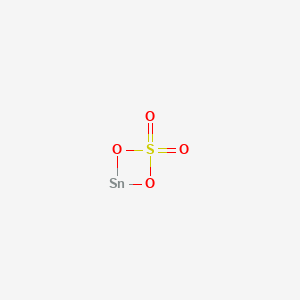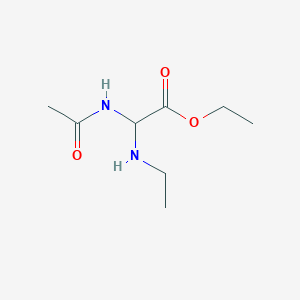
Ethyl 2-acetamido-2-(ethylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetamido-2-(ethylamino)acetate, also known as Lidocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most widely used local anesthetics in the world. Lidocaine works by blocking the transmission of nerve impulses, thereby numbing the area where it is applied.
Mecanismo De Acción
Ethyl 2-acetamido-2-(ethylamino)acetate works by blocking the voltage-gated sodium channels that are responsible for the transmission of nerve impulses. By blocking these channels, Ethyl 2-acetamido-2-(ethylamino)acetate prevents the transmission of pain signals and numbs the area where it is applied.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-acetamido-2-(ethylamino)acetate has a number of biochemical and physiological effects. It can cause a decrease in heart rate and blood pressure, as well as a decrease in the excitability of nerves. Ethyl 2-acetamido-2-(ethylamino)acetate can also cause a decrease in the release of neurotransmitters, such as norepinephrine and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-acetamido-2-(ethylamino)acetate is a widely used local anesthetic in laboratory experiments due to its ability to block nerve impulses and numb the area where it is applied. However, Ethyl 2-acetamido-2-(ethylamino)acetate has limitations in certain types of experiments, particularly those that require the use of intact nerves or nerve fibers.
Direcciones Futuras
There are a number of future directions for the study of Ethyl 2-acetamido-2-(ethylamino)acetate. One area of research is the development of new local anesthetics that are more effective and have fewer side effects than Ethyl 2-acetamido-2-(ethylamino)acetate. Another area of research is the study of the long-term effects of Ethyl 2-acetamido-2-(ethylamino)acetate use, particularly in patients with chronic pain. Additionally, there is ongoing research into the use of Ethyl 2-acetamido-2-(ethylamino)acetate as a treatment for certain types of cancer.
Aplicaciones Científicas De Investigación
Ethyl 2-acetamido-2-(ethylamino)acetate has a wide range of scientific research applications. It is commonly used in the study of pain and pain management, as well as in the study of nerve function and transmission. Ethyl 2-acetamido-2-(ethylamino)acetate is also used in the study of cardiac arrhythmias and as a treatment for certain types of arrhythmias.
Propiedades
Número CAS |
133873-10-6 |
|---|---|
Nombre del producto |
Ethyl 2-acetamido-2-(ethylamino)acetate |
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-2-(ethylamino)acetate |
InChI |
InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11) |
Clave InChI |
YZGLWARQMNSPBY-UHFFFAOYSA-N |
SMILES |
CCNC(C(=O)OCC)NC(=O)C |
SMILES canónico |
CCNC(C(=O)OCC)NC(=O)C |
Sinónimos |
Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


